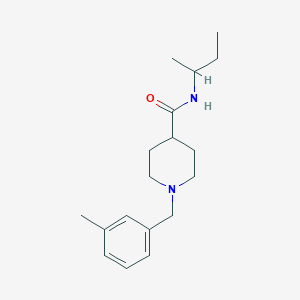
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been shown to exhibit potent and selective antagonism towards the cannabinoid CB1 receptor.
Mécanisme D'action
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the CB1 receptor and blocks its activation by endocannabinoids. The CB1 receptor is primarily located in the central nervous system and is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The blockade of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide leads to a decrease in appetite and food intake, which has potential therapeutic applications in obesity.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It selectively blocks the CB1 receptor, which leads to a decrease in appetite and food intake. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity towards the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without the confounding effects of other receptors. However, one of the main limitations of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is its challenging synthesis process, which limits its availability and increases its cost.
Orientations Futures
There are several future directions for the research on N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would increase its availability and decrease its cost. Another potential direction is the study of the long-term effects of CB1 receptor blockade by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, as well as its potential therapeutic applications in other neuropsychiatric disorders. Additionally, the development of more selective and potent CB1 receptor antagonists could lead to the development of novel therapeutics for obesity and drug addiction.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with 1,4-dibromobutane to form N-(3-methylbenzyl)-1,4-butanediamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It is known to selectively block the CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The selective antagonism of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in obesity, drug addiction, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
N-butan-2-yl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-15(3)19-18(21)17-8-10-20(11-9-17)13-16-7-5-6-14(2)12-16/h5-7,12,15,17H,4,8-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABTCNVQWOLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

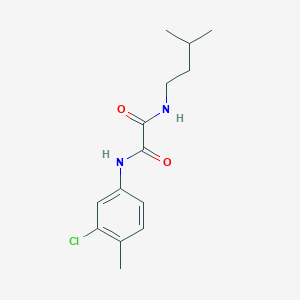
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

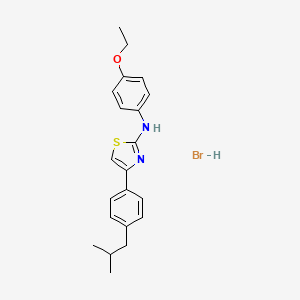
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
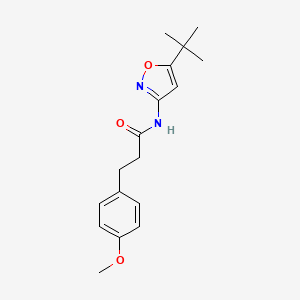
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
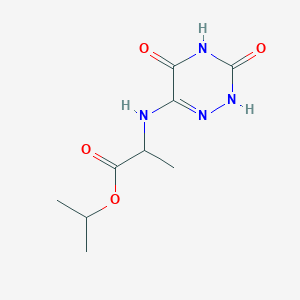
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
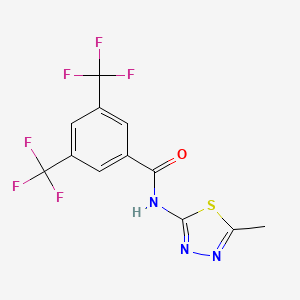
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)